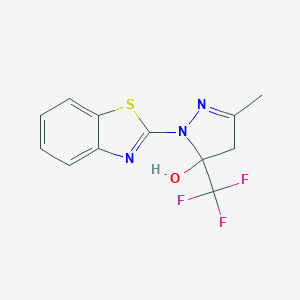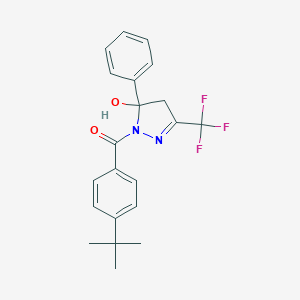![molecular formula C13H11N5OS B415204 5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415204.png)
5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that features a pyrazole ring substituted with various functional groups, including an amino group, a cyano group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a suitable pyrazole precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the cyano or carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
p-toluenesulfonic acid (PTSA), palladium on carbon (Pd/C)Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction can lead to the formation of amines or alcohols.
科学研究应用
5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways involved in disease progression.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2,3,4-trisubstituted thiophenes share structural similarities with the thiophene ring in the compound.
Pyrazole derivatives: Compounds such as 5-amino-1H-pyrazole and 3,5-dimethyl-1H-pyrazole have similar pyrazole cores.
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and pyrazole rings, along with the cyano and hydroxyl groups, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H11N5OS |
|---|---|
分子量 |
285.33g/mol |
IUPAC 名称 |
5-amino-3-[(Z)-1-cyano-2-thiophen-2-ylethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H11N5OS/c14-7-9(6-10-2-1-5-20-10)12-11(8-15)13(16)18(17-12)3-4-19/h1-2,5-6,19H,3-4,16H2/b9-6+ |
InChI 键 |
VPIRFXTWYRNZTE-RMKNXTFCSA-N |
SMILES |
C1=CSC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO |
手性 SMILES |
C1=CSC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO |
规范 SMILES |
C1=CSC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


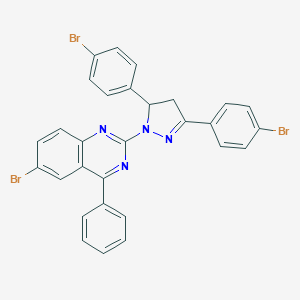
![2-{[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B415124.png)
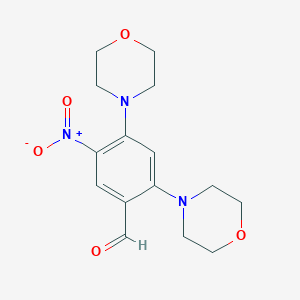
![5-{2-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B415128.png)
![5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B415129.png)
![2-[5-nitro-2,4-di(4-morpholinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B415130.png)
![N-(1H-benzimidazol-2-yl)-N-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amine](/img/structure/B415131.png)
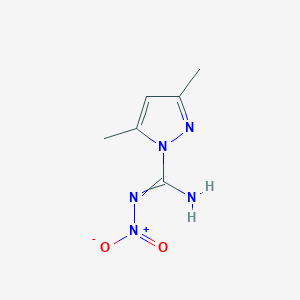
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415133.png)
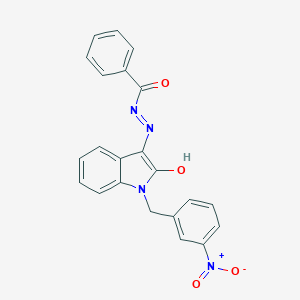
![5-[5-nitro-2,4-di(1-piperidinyl)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415136.png)
![2-({4-nitrobenzyl}sulfanyl)-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B415139.png)
